2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural properties. The presence of a trifluoromethyl group and a cyclopropyl group in the molecule enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile . The reaction conditions are mild and can tolerate various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in microbial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 2-Trifluoromethylimidazo[1,2-a]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Comparison: 2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity .
Properties
Molecular Formula |
C11H9F3N2 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
2-cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-3-4-16-6-9(7-1-2-7)15-10(16)5-8/h3-7H,1-2H2 |
InChI Key |
HPPSRUVVLAHMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C=CC(=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
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